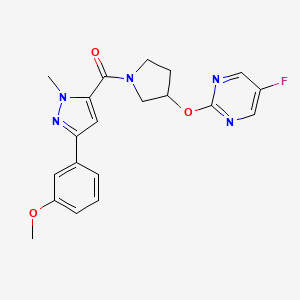
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , often referred to as a pyrrolidine derivative with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring, a fluoropyrimidine moiety, and a pyrazole group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The fluoropyrimidine component may interact with enzymes involved in nucleic acid synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil, which is known for its anticancer properties.
- Receptor Modulation : The pyrazole ring may influence receptor signaling pathways, potentially modulating responses in various cellular environments.
- Antiviral Activity : Analogous compounds have demonstrated antiviral effects, suggesting that this compound may also inhibit viral replication pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antiviral | Potential efficacy against viral infections |
| Neuroprotective | Possible protective effects on neuronal cells |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Studies and Research Findings
Research has indicated that compounds with similar structural features exhibit significant biological activities. For instance:
- Anticancer Studies : A study on fluoropyrimidine derivatives demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, with some compounds showing IC50 values in the nanomolar range against specific cancer types .
- Antiviral Properties : Research on related pyrazole compounds has revealed their ability to inhibit viral replication in vitro, suggesting that the target compound may have similar antiviral properties .
- Neuroprotective Effects : Investigations into pyrrolidine derivatives have shown potential neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with other compounds that share similar structural motifs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| Target Compound | Pyrrolidine, fluoropyrimidine, pyrazole | Potential anticancer/antiviral |
This comparison highlights the unique combination of functional groups present in the target compound and suggests a multifaceted approach to its therapeutic applications.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-25-18(9-17(24-25)13-4-3-5-15(8-13)28-2)19(27)26-7-6-16(12-26)29-20-22-10-14(21)11-23-20/h3-5,8-11,16H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGEXAILDFNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














